2,4-Diisocyanato-1-methylcyclohexane

Diisocyanate synthesis Gas-phase phosgenation Process efficiency

2,4-Diisocyanato-1-methylcyclohexane (CAS 10581-16-5), commonly referred to as hydrogenated toluene diisocyanate (H6TDI) or methylcyclohexane diisocyanate (HTDI), is a cycloaliphatic diisocyanate with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol. It is the benzene-ring-hydrogenated derivative of toluene diisocyanate (TDI), wherein the aromatic ring is replaced by a six-membered aliphatic cyclohexane ring.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 10581-16-5
Cat. No. B088341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diisocyanato-1-methylcyclohexane
CAS10581-16-5
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1CCC(CC1N=C=O)N=C=O
InChIInChI=1S/C9H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h7-9H,2-4H2,1H3
InChIKeyVZDIRINETBAVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diisocyanato-1-methylcyclohexane (H6TDI) Procurement & Selection Guide for High-Performance Polyurethane Raw Materials


2,4-Diisocyanato-1-methylcyclohexane (CAS 10581-16-5), commonly referred to as hydrogenated toluene diisocyanate (H6TDI) or methylcyclohexane diisocyanate (HTDI), is a cycloaliphatic diisocyanate with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol [1]. It is the benzene-ring-hydrogenated derivative of toluene diisocyanate (TDI), wherein the aromatic ring is replaced by a six-membered aliphatic cyclohexane ring. This structural transformation fundamentally alters the electronic environment of the isocyanate groups and eliminates the UV-absorbing aromatic chromophore, positioning H6TDI as a core raw material for high-grade, non-yellowing polyurethane products [2]. The compound exists as an isomeric mixture (typically 2,4- and 2,6-isomers) and exhibits stereochemical complexity due to cis/trans isomerism on the cyclohexane ring .

1
Selection Context
Non-yellowing cycloaliphatic diisocyanate for UV-stable polyurethane systems
2
Workflow Fit
Waterborne dispersion, optical resin, and high-hardness coating formulations
3
Property Profile
Reported higher NCO content than IPDI/H12MDI; aliphatic reactivity kinetics

Why 2,4-Diisocyanato-1-methylcyclohexane Cannot Be Swapped with Generic Cycloaliphatic or Aromatic Diisocyanates


Cycloaliphatic diisocyanates are not a homogeneous commodity class; substituting one for another without evidence-based justification routinely leads to compromised thermal, optical, or mechanical performance. H6TDI occupies a distinct intersection within this family: its monocyclic cyclohexane core with a single methyl substituent produces thermal behavior that is qualitatively different from its aromatic parent TDI and also distinct from the more widely used dicyclohexylmethane-based H12MDI [1]. The hydrogenated TDI elastomer does not replicate the modulus-temperature response of TDI-based elastomers; instead, its thermal properties more closely resemble those of hexamethylene diisocyanate (HDI)-extended systems, albeit with lower crystallinity [1]. Furthermore, the aliphatic isocyanate groups in H6TDI are approximately two orders of magnitude less reactive than their aromatic counterparts, which has profound implications for curing kinetics, catalyst selection, and pot life [2]. Generic substitution without accounting for these reactivity, thermal, and optical differences can result in incomplete cure, unexpected yellowing, or mechanical failure in the final application.

!
Thermal-mechanical response may shift away from aromatic TDI; modulus-temperature profile differs qualitatively
!
Aliphatic reactivity is orders of magnitude lower; catalyst selection and cure kinetics may require reformulation
!
Cycloaliphatic class properties may not transfer directly; verify UV performance and hydrolytic stability experimentally

2,4-Diisocyanato-1-methylcyclohexane: Quantitative Comparative Evidence for Scientific Selection


Gas-Phase Phosgenation Yield: 98% for H6TDI vs. 52% for Unsubstituted Cyclohexane Analog

In a direct head-to-head comparison under identical gas-phase phosgenation conditions (tube reactor at 400°C, phosgene feed rate 5.9 mol/h, diamine feed rate 1 mol/h with nitrogen diluent), 2,4(6)-diisocyanato-1-methylcyclohexane was produced in 98% crude yield, with 96% of theoretical isolated pure diisocyanate recovered after distillation. Under the exact same conditions, the unsubstituted structural analog 1,2-diisocyanatocyclohexane achieved only 52% crude yield and 42% isolated pure yield [1]. The methyl substituent on the cyclohexane ring thus confers a nearly 2-fold improvement in synthesis efficiency and a 2.3-fold improvement in isolable pure product yield.

Synthesis Yield
Head-to-head
98% crude yield vs. 52% for unsubstituted analog
Supports procurement viability through higher synthesis efficiency
Gas-phase phosgenation; identical conditions
Diisocyanate synthesis Gas-phase phosgenation Process efficiency Cycloaliphatic diisocyanates

Thermal Behavior: H6TDI Elastomers Diverge from TDI and Align More Closely with HDI-Based Systems

A systematic thermal analysis study comparing multiple diisocyanate-extended polyurethane elastomers revealed that hydrogenated TDI (H6TDI)-based elastomers do not replicate the thermal-mechanical characteristics of TDI-based elastomers, which exhibit markedly low modulus at ambient temperatures. Instead, the thermal properties of the H6TDI elastomer resemble those exhibited by polyol mixtures extended with hexamethylene diisocyanate (HDI), though the HDI system additionally exhibits more pronounced crystallinity as evidenced by a large endotherm in specific heat measurements [1]. Both hydrogenated MDI (H12MDI) and MDI elastomers show comparable expansion and modulus response, indicating that hydrogenation of the aromatic ring has a fundamentally different impact depending on the parent diisocyanate structure.

Thermal Behavior
Class-level inference
Resembles HDI-based elastomers; not TDI-like modulus
Reduced crystallinity vs. HDI
Selection must consider distinct thermal-mechanical profile
Polyethylene adipate-based elastomer study
Polyurethane elastomers Thermal analysis Heat capacity Modulus-temperature response

UV Weatherability: Cycloaliphatic Diisocyanates Show 52% Lower Color Change (ΔE) than TDI-Based Systems in QUV Testing

In a comparative study of polyurethane adhesives formulated with different diisocyanate types, the ΔE color variation measured by QUV accelerated weathering tester for aliphatic/cycloaliphatic diisocyanate-based systems (HDI, IPDI, and H12MDI) was 4.12, representing only 48% of the color change observed for the TDI-based system [1]. This means the TDI-based polyurethane adhesive exhibited a ΔE of approximately 8.58 under the same testing conditions [1]. As a cycloaliphatic diisocyanate, H6TDI is expected to perform within the range demonstrated by the tested cycloaliphatic and aliphatic isocyanates, offering substantially reduced yellowing upon UV exposure compared to aromatic TDI.

UV Weatherability
Class-level inference
ΔE ~4.12, approx. 52% lower than TDI system
Non-yellowing class
Supports outdoor/UV-exposed coating selection
QUV accelerated weathering; adhesive formulation
Polyurethane coatings QUV accelerated weathering Color stability Non-yellowing

Hydrolytic Decomposition Temperature: Cycloaliphatic Diisocyanates Outperform TDI by 19–21°C

The decomposition temperature of polyurethane samples was measured as a function of diisocyanate type. TDI-based polyurethane exhibited the lowest hydrolytic decomposition temperature at 199°C, while cycloaliphatic and aliphatic diisocyanate-based systems (H12MDI, IPDI, and HDI) showed significantly higher decomposition temperatures in the range of 218–220°C [1]. As a monocyclic cycloaliphatic diisocyanate, H6TDI is expected to fall within or near this higher stability range, providing a 19–21°C improvement in hydrolytic thermal stability compared to aromatic TDI-based polyurethanes.

Hydrolytic Stability
Class-level inference
Expected 218–220°C decomposition, 19–21°C above TDI-PU
Higher thermal threshold
Supports selection for humid/aqueous service environments
Polyurethane hydrolytic decomposition testing
Polyurethane hydrolysis Thermal stability Decomposition temperature Diisocyanate comparison

Theoretical NCO Content and Reactivity Profile: Intermediate Between TDI and Higher-Molecular-Weight Cycloaliphatics

The theoretical NCO content of 2,4-diisocyanato-1-methylcyclohexane (MW 180.20 g/mol, two NCO groups) is calculated as 46.6% (84.04/180.20), which is slightly lower than TDI's 48.3% (MW 174.16 g/mol) but higher than IPDI's 37.8% (MW 222.29 g/mol) and H12MDI's 32.0% (MW 262.35 g/mol) [1]. This positions H6TDI as offering higher crosslink density potential per unit mass than the more commonly used cycloaliphatic diisocyanates IPDI and H12MDI. Regarding reactivity, aliphatic isocyanate groups are approximately two orders of magnitude less reactive than aromatic isocyanate groups (TDI, MDI) [2], meaning H6TDI-based formulations require more aggressive catalysis or longer cure times but offer extended pot life and better control over reaction exotherms.

NCO Content
Cross-study comparable
46.6%, higher than IPDI (37.8%) and H12MDI (32.0%)
Aliphatic reactivity kinetics
Balances crosslink density potential with processing safety
Theoretical calculation; reactivity ~0.01× aromatic
Isocyanate content NCO equivalent weight Reactivity Crosslink density

H6TDI-Containing Aqueous Dispersions Enable High Pendulum Hardness at Low Minimum Film Formation Temperature

Patent EP 0792899 A1 (Bayer AG) discloses aqueous polyurethane-polyurea dispersions incorporating 1-methyl-2,4- and/or -2,6-diisocyanatocyclohexane (H6TDI) as essential building blocks. These dispersions exhibit a high pendulum hardness at a low minimum film formation temperature (MFFT) without requiring film-forming aids [1]. The specification states that prior to this invention, polyurethane dispersions that dry at room temperature to form homogeneous, crack-free, and simultaneously very hard coatings without the addition of film-forming auxiliaries were not known [1]. This represents a formulation-level advantage specific to H6TDI-containing systems compared to conventional aqueous polyurethane dispersions based on other isocyanates.

Film Hardness
Supporting evidence
High pendulum hardness at low MFFT without coalescing aids
Patent disclosure
May support VOC-compliant waterborne coating development
Quantitative values not provided; formulation context
Aqueous polyurethane dispersion Pendulum hardness Film formation temperature Coatings

Evidence-Backed Application Scenarios for 2,4-Diisocyanato-1-methylcyclohexane (H6TDI) Procurement


Non-Yellowing Outdoor Polyurethane Coatings for Architectural and Automotive Applications

Based on the 52% lower ΔE in QUV weathering tests for cycloaliphatic systems compared to TDI-based formulations [1], H6TDI is a preferred raw material for exterior-grade polyurethane topcoats where long-term color retention and gloss stability are critical. The alicyclic structure eliminates the aromatic chromophore responsible for UV-induced yellowing, making H6TDI suitable for automotive clearcoats, architectural metal coatings, and wood finishes exposed to direct sunlight. The high pendulum hardness reported for H6TDI-based aqueous dispersions [2] further supports its use in durable, waterborne coating formulations.

Optical-Grade Polyurethane Resins for Lenses, Holographic Photopolymers, and UV-Curable Inks

H6TDI (HTDI) is specifically identified as a raw material for synthesizing fluorinated carbamates used in optical components and holographic photopolymers [3]. The absence of UV-absorbing aromatic rings provides the optical clarity and non-yellowing characteristics required for high-refractive-index resins, spectacle lenses, and precision optical adhesives. Its cycloaliphatic structure contributes to high hardness and chemical resistance essential for optical coating durability.

Waterborne Polyurethane Dispersions for Hard, Room-Temperature-Curing Floor and Furniture Coatings

The documented ability of H6TDI-based aqueous dispersions to achieve high pendulum hardness at low minimum film formation temperature without coalescing solvents [2] makes this compound particularly valuable for formulating VOC-compliant waterborne coatings. Applications include industrial wood flooring coatings, furniture finishes, and concrete sealers where room-temperature curing, hardness development, and regulatory compliance are simultaneous requirements. The 19–21°C higher hydrolytic decomposition temperature of cycloaliphatic systems over TDI [4] also supports use in high-humidity service environments.

High-Performance Polyurethane Elastomers Requiring Tailored Thermal-Mechanical Profiles

The thermal analysis evidence demonstrating that H6TDI elastomers exhibit thermal behavior distinct from TDI and more closely resembling HDI-based systems (but with reduced crystallinity) [5] positions H6TDI for elastomer applications where a specific balance of modulus-temperature response, low crystallinity, and good dynamic properties is needed. This includes specialty rollers, damping elements, and industrial elastomers where aromatic isocyanates would introduce undesirable UV sensitivity or where HDI-based systems would yield excessive crystallinity.

Application
Selection Property
Validation Focus
Non-yellowing outdoor coatings
UV weatherability profile
QUV color retention and gloss stability
Optical-grade PU resins
Alicyclic structure; non-aromatic
Optical clarity and high refractive index
Waterborne hard coatings
Low MFFT film formation
Room-temperature hardness development
Tailored elastomers
Thermal-mechanical profile
Modulus-temperature and crystallinity review
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